3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound characterized by its unique structure, which includes a but-2-enyl group, a hydroxy group, and a methoxy group attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves several steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-hydroxy-5-methoxybenzaldehyde and but-2-enyl bromide.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and but-2-enyl bromide in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the cyclohexa-2,5-diene-1,4-dione core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-[(E)-but-2-enyl]-2-oxo-5-methoxycyclohexa-2,5-diene-1,4-dione.
Reduction: Formation of 3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexane-1,4-dione.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares the methoxy and hydroxy groups but lacks the but-2-enyl and cyclohexa-2,5-diene-1,4-dione structure.
3-[(E)-but-2-enyl]-2-hydroxybenzaldehyde: Similar but lacks the methoxy group and the cyclohexa-2,5-diene-1,4-dione core.
Uniqueness
3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its combination of functional groups and its cyclohexa-2,5-diene-1,4-dione core, which confer distinct chemical reactivity and biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-5-7-10(13)8(12)6-9(15-2)11(7)14/h3-4,6,13H,5H2,1-2H3/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDKJOFXZBNNIA-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(C(=O)C=C(C1=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1=C(C(=O)C=C(C1=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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